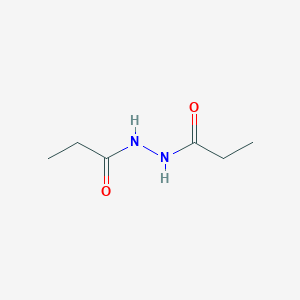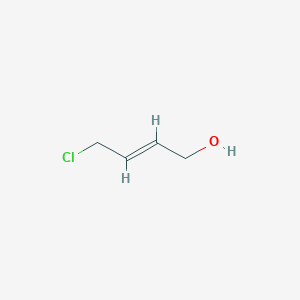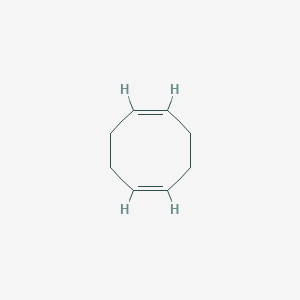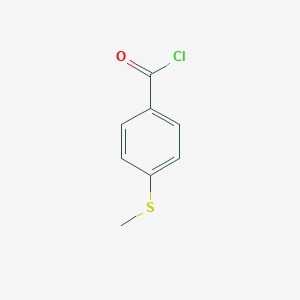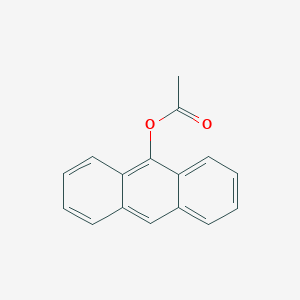
9-Anthryl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium sulphate is an inorganic compound with the chemical formula BaSO₄. It is a white crystalline solid that is odorless and insoluble in water. Barium sulphate occurs naturally as the mineral barite, which is the main commercial source of barium and materials prepared from it . Its high density and opaque white appearance make it useful in various applications, including medical imaging and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Barium sulphate can be synthesized through the reaction of barium chloride with sulfuric acid. The reaction produces a white precipitate of barium sulphate: [ \text{BaCl}_2 + \text{H}_2\text{SO}_4 \rightarrow \text{BaSO}_4 + 2\text{HCl} ]
Industrial Production Methods: In industrial settings, barium sulphate is often produced by the reduction of barite (barium sulphate ore) with coke in a high-temperature furnace to form barium sulphide, which is then treated with sulfuric acid to precipitate barium sulphate . Another method involves the direct precipitation of barium sulphate from a solution of barium chloride and sodium sulphate .
Types of Reactions:
Reduction: Barium sulphate can be reduced to barium sulphide by heating with carbon: [ \text{BaSO}_4 + 4\text{C} \rightarrow \text{BaS} + 4\text{CO} ]
Precipitation: Barium sulphate precipitates when a solution containing barium ions is mixed with a sulfate source, such as sulfuric acid: [ \text{Ba}^{2+} + \text{SO}_4^{2-} \rightarrow \text{BaSO}_4 ]
Common Reagents and Conditions:
Sulfuric Acid: Used to precipitate barium sulphate from barium chloride solutions.
Carbon: Used in the reduction process to form barium sulphide.
Major Products:
Barium Sulphide: Formed from the reduction of barium sulphate.
Barium Sulphate: Formed from the precipitation reaction.
Scientific Research Applications
Barium sulphate has a wide range of applications in scientific research and industry:
Medical Imaging: Used as a radiocontrast agent for X-ray imaging of the gastrointestinal tract.
Oil and Gas Industry: Used in drilling fluids to increase the density and prevent blowouts.
Pharmaceuticals: Barium sulphate nanoparticles are used in drug delivery systems and as contrast agents in computed tomography (CT) scans.
Environmental Science: Used in the removal of contaminants from wastewater.
Mechanism of Action
Barium sulphate acts as a radiographic contrast agent due to its high atomic number and density, which allows it to absorb X-rays effectively. When ingested or administered rectally, it enhances the visualization of the gastrointestinal tract during diagnostic imaging . The compound’s low solubility ensures that it remains in the gastrointestinal tract without being absorbed into the bloodstream .
Comparison with Similar Compounds
Calcium Sulphate (CaSO₄): Like barium sulphate, calcium sulphate is also used as a filler in various industrial applications.
Strontium Sulphate (SrSO₄): Another sulfate compound with similar properties, used in pyrotechnics and as a precursor to other strontium compounds.
Uniqueness of Barium Sulphate: Barium sulphate’s high density and low solubility make it particularly useful as a radiocontrast agent and in high-density drilling fluids. Its unique combination of properties is not matched by calcium sulphate or strontium sulphate, making it indispensable in specific applications .
Properties
CAS No. |
1499-12-3 |
|---|---|
Molecular Formula |
C16H12O2 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
anthracen-9-yl acetate |
InChI |
InChI=1S/C16H12O2/c1-11(17)18-16-14-8-4-2-6-12(14)10-13-7-3-5-9-15(13)16/h2-10H,1H3 |
InChI Key |
JNPODXPXHNFGDL-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=C2C=CC=CC2=CC3=CC=CC=C31 |
Canonical SMILES |
CC(=O)OC1=C2C=CC=CC2=CC3=CC=CC=C31 |
Key on ui other cas no. |
1499-12-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


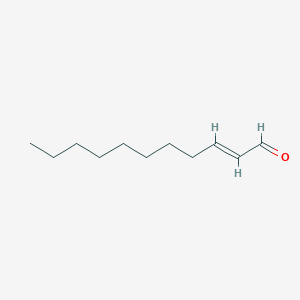
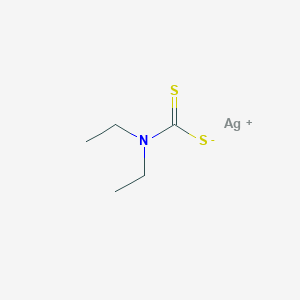
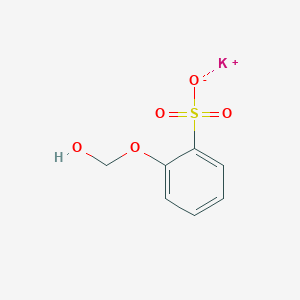
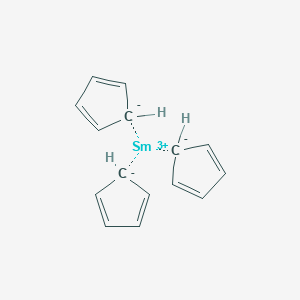

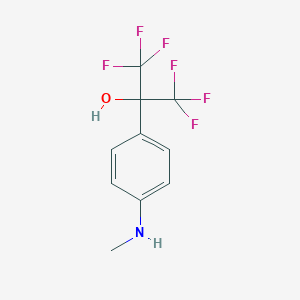

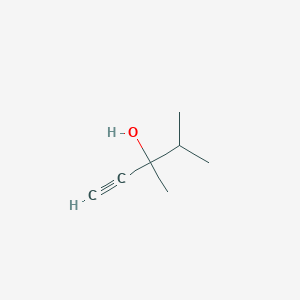
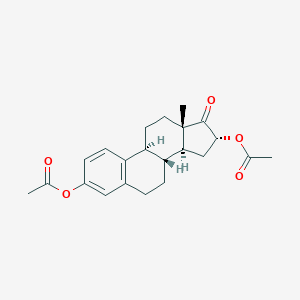
![9,10-Anthracenedione, 1-hydroxy-4-[[4-[(methylsulfonyl)oxy]phenyl]amino]-](/img/structure/B75086.png)
